Fmoc-Sar-Sar-Sar-OH

SPPS Oligomer Synthesis Process Chemistry

Procure Fmoc-Sar-Sar-Sar-OH for precise, stepwise synthesis of non-immunogenic polysarcosine linkers. This trimer delivers a defined three-residue hydrophilic spacer that directly improves conjugate solubility and in vivo performance, avoiding the anti-PEG immunogenicity that accelerates blood clearance of PEGylated drugs. Using an exact-length trisarcosine building block ensures higher SPPS fidelity and homogeneous product profiles compared to mixing shorter or longer analogs. Ideal for ADC payloads, peptide-drug conjugates, and bioconjugates requiring a moderate-length, stealth spacer.

Molecular Formula C24H27N3O6
Molecular Weight 453.5 g/mol
Cat. No. B13910653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Sar-Sar-Sar-OH
Molecular FormulaC24H27N3O6
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN(CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27N3O6/c1-25(12-21(28)26(2)14-23(30)31)22(29)13-27(3)24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,30,31)
InChIKeySHCGFACGCNVYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Sar-Sar-Sar-OH: Sarcosine Trimer Building Block for SPPS and Drug Conjugates


Fmoc-Sar-Sar-Sar-OH (CAS 2749824-37-9) is a monodisperse, Fmoc-protected oligomer composed of three sarcosine (N-methylglycine) residues [1]. As a member of the polysarcosine (PSar) family, it is utilized as a discrete building block in solid-phase peptide synthesis (SPPS) to construct hydrophilic, non-immunogenic linkers for bioconjugates, including antibody-drug conjugates (ADCs) and drug-peptide conjugates [2]. This specific trimer is employed where a precisely defined, moderate-length hydrophilic spacer is required to improve the physicochemical properties of a therapeutic conjugate, such as its solubility or to act as a hydrophobicity-masking entity [3]. It is supplied as a high-purity solid, with a reported solubility of 125 mg/mL in DMSO [4].

Why Fmoc-Sar-Sar-Sar-OH Cannot Be Arbitrarily Substituted in Conjugate Design


The selection of a specific oligosarcosine linker length, such as the trimer Fmoc-Sar-Sar-Sar-OH, is not arbitrary due to its direct influence on the synthesis fidelity and biological performance of the final conjugate. While shorter analogs (e.g., Fmoc-Sar-OH) or larger building blocks (e.g., Fmoc-(Sar)4-OH) can be used to achieve a similar target length, their use in SPPS leads to distinct outcomes in product purity and homogeneity [1]. Furthermore, the physicochemical and biological properties of the resulting polysarcosine chain are length-dependent; the trimer represents a specific point in the design space that offers a distinct balance between hydrophilicity, flexibility, and molecular recognition. In contrast, traditional PEG linkers, while also hydrophilic, can induce anti-PEG antibodies, leading to accelerated blood clearance and reduced therapeutic efficacy, a liability not associated with polysarcosine [2]. Therefore, substituting Fmoc-Sar-Sar-Sar-OH with a different-length sarcosine block or a PEG-based alternative will yield a chemically distinct conjugate with unpredictable and potentially detrimental effects on synthesis yield, purity, in vivo half-life, and immunogenicity profile.

Quantitative Evidence for Selecting Fmoc-Sar-Sar-Sar-OH Over Alternative Building Blocks


Synthesis of 12-mer Sarcosine: Fmoc-(Sar)4-OH Provides Superior Purity Over Fmoc-(Sar)2-OH and Fmoc-Sar-OH

When synthesizing a 12-mer polysarcosine chain (Sar12), the choice of building block directly impacts product purity. A study comparing Fmoc-Sar-OH, Fmoc-(Sar)2-OH, and Fmoc-(Sar)4-OH as building blocks found that using Fmoc-Sar-OH and Fmoc-(Sar)2-OH resulted in the desired Sar12 product contaminated with an additional sarcosine residue, i.e., Sar13 and Sar14, respectively, which were detectable by mass spectrometry [1]. In contrast, the use of Fmoc-(Sar)4-OH yielded the desired Sar12 peptide without any additional Sar attachments [1]. This demonstrates that a 4-mer building block provides a cleaner reaction profile, a principle that supports the use of a 3-mer like Fmoc-Sar-Sar-Sar-OH for achieving intermediate-length constructs with fewer coupling steps and higher purity compared to using a monomer or dimer.

SPPS Oligomer Synthesis Process Chemistry Linkerology

Immunogenicity Risk: Polysarcosine Elicits Significantly Lower Anti-Drug Antibodies Compared to PEG

A major limitation of PEGylated therapeutics is the development of anti-PEG antibodies, which can lead to accelerated blood clearance and reduced efficacy. In a head-to-head study comparing site-specific conjugates of interferon (IFN) with polysarcosine (PSar) versus polyethylene glycol (PEG), PSar-IFN elicited considerably fewer anti-IFN antibodies in mice than PEG-IFN [1]. Furthermore, PSar conjugation was shown to efficiently suppress the specific binding of three monoclonal anti-PEG antibodies to PEG in an ELISA assay, with the effect increasing with the number of sarcosine units [2]. This data supports the class-level advantage of polysarcosine linkers, including those built from Fmoc-Sar-Sar-Sar-OH, over PEG-based alternatives for applications where repeated dosing and long-term immunogenicity are concerns.

Immunogenicity Bioconjugation PEGylation Therapeutic Proteins

In Vivo Pharmacokinetics: PSar-IFN Achieves Comparable Half-Life to PEG-IFN with Superior Tumor Accumulation

The pharmacokinetic performance of a therapeutic conjugate is paramount. In a direct comparison between PSar-IFN and PEG-IFN conjugates, both showed a comparable ability to prolong the circulation half-life of the protein in vivo [1]. However, a key differentiator was observed in biodistribution: PSar-IFN demonstrated greater accumulation in tumor sites upon systemic administration compared to the PEGylated analog [1]. This suggests that while the stealth properties of polysarcosine (which are a class-level attribute relevant to conjugates built from Fmoc-Sar-Sar-Sar-OH) are similar to PEG in terms of avoiding rapid clearance, they may offer an advantage in tumor penetration and retention, a critical factor for the efficacy of anticancer ADCs.

Pharmacokinetics Drug Delivery Tumor Targeting Half-life Extension

Physicochemical Tuning: Polysarcosine Length Directly Modulates ADC Hydrophobicity and Tolerability

The hydrophobicity of an antibody-drug conjugate (ADC) is a critical quality attribute that impacts its aggregation propensity, pharmacokinetics, and tolerability. A study on a polysarcosine-based drug-linker platform (PSARlink) demonstrated that incorporating a polysarcosine chain (PSAR10) as a hydrophobicity-masking entity efficiently reduced the overall hydrophobicity of a highly-loaded exatecan-based ADC (drug-antibody ratio of 8) [1]. This modulation allowed the ADC to retain a pharmacokinetic profile identical to the unconjugated antibody, despite the high drug load [1]. While this specific study used a 10-mer, it provides class-level evidence that the precise length of the sarcosine chain is a key design variable. The trimer Fmoc-Sar-Sar-Sar-OH serves as a discrete building block for fine-tuning this parameter, offering a shorter alternative to the PSAR10 chain for applications requiring a more moderate adjustment of hydrophobicity.

ADC Development Physicochemical Properties Drug-to-Antibody Ratio Hydrophobicity

Verified Application Scenarios for Fmoc-Sar-Sar-Sar-OH in Drug Discovery and Development


Synthesis of Peptide-Drug Conjugates with Optimized Linker Length

As explicitly cited in patent WO2024112612, Fmoc-Sar-Sar-Sar-OH is used in the synthesis of drug-peptide ligand conjugates [1]. The trimer provides a specific, three-residue spacer that can be employed to optimize the distance between a targeting peptide and a therapeutic payload, directly impacting conjugate potency and selectivity.

Construction of Monodisperse Polysarcosine Linkers for ADCs

Fmoc-Sar-Sar-Sar-OH serves as a building block for the stepwise synthesis of monodisperse polysarcosine chains of a desired length, as described in the development of the PSARlink platform [2]. This approach is essential for creating hydrophilic, non-immunogenic linkers that improve the physicochemical and pharmacokinetic properties of ADCs, particularly for highly hydrophobic payloads.

Development of PEG Alternatives for Bioconjugation

In response to the growing concerns over the immunogenicity of PEG, Fmoc-Sar-Sar-Sar-OH is a key monomer for constructing polysarcosine (PSar) as a next-generation alternative [3]. Conjugates based on PSar have demonstrated comparable half-life extension to PEG but with significantly reduced immunogenicity and improved tumor accumulation, making them a strategic choice for advanced therapeutic proteins and nanoparticles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Sar-Sar-Sar-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.